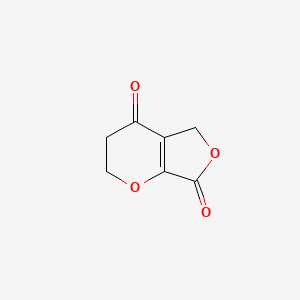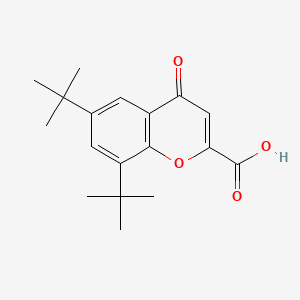
Terbucromil
Übersicht
Beschreibung
Terbucromil: is a chromone derivative known for its anti-allergic, anti-inflammatory, and uricosuric activities. The compound’s chemical name is 6,8-di-tert-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid, and it has the molecular formula C18H22O4 .
Wissenschaftliche Forschungsanwendungen
Chemie:
- Terbucromil wird als Ausgangsmaterial für die Synthese verschiedener Chromonderivate verwendet.
- Es dient als Modellverbindung in Studien zur Chromonchemie.
Biologie:
- Die Verbindung wird wegen ihrer antiallergischen und entzündungshemmenden Eigenschaften untersucht.
- Es wird in der Forschung über urikosurische Mittel eingesetzt, die die Ausscheidung von Harnsäure fördern.
Medizin:
- This compound hat potenzielle therapeutische Anwendungen bei der Behandlung von allergischen Reaktionen und Entzündungen.
- Es wird wegen seiner urikosurischen Aktivität auf seine Rolle bei der Behandlung von Gicht untersucht.
Industrie:
- Die Verbindung wird bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.
- Es dient als Zwischenprodukt bei der Synthese anderer biologisch aktiver Verbindungen.
Wirkmechanismus
Mechanismus:
- This compound übt seine Wirkungen aus, indem es die Freisetzung von Histamin und anderen Entzündungsmediatoren aus Mastzellen hemmt.
- Es hemmt auch das Enzym Xanthinoxidase, das an der Produktion von Harnsäure beteiligt ist.
Molekulare Zielstrukturen und Pfade:
- Die wichtigsten molekularen Zielstrukturen sind Histaminrezeptoren und Xanthinoxidase.
- Die Verbindung moduliert den Entzündungsweg, indem sie die Freisetzung von proinflammatorischen Zytokinen reduziert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
Friedel-Crafts-Reaktion: Die Synthese von Terbucromil beginnt mit der Friedel-Crafts-Acylierung von 2,4-Di-tert-butylphenol mit Essigsäureanhydrid in Gegenwart von Bortrifluorid (BF3) unter Bildung von 3,5-Di-tert-butyl-2-hydroxyacetophenon.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehören der Einsatz von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Terbucromil kann Oxidationsreaktionen eingehen, die typischerweise Reagenzien wie Kaliumpermanganat oder Chromtrioxid beinhalten.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen, insbesondere die elektrophilen aromatischen Substitutionen, können mit Reagenzien wie Halogenen oder Nitriermitteln erfolgen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in trockenem Diethylether.
Substitution: Halogene in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte:
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Alkane.
Substitution: Halogenierte oder nitrierte Derivate.
Wirkmechanismus
Mechanism:
- Terbucromil exerts its effects by inhibiting the release of histamine and other inflammatory mediators from mast cells.
- It also inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid.
Molecular Targets and Pathways:
- The primary molecular targets are histamine receptors and xanthine oxidase.
- The compound modulates the inflammatory pathway by reducing the release of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Cromolyn-Natrium: Ein weiteres Chromonderivat mit antiallergischen Eigenschaften.
Nedocromil-Natrium: Ähnlich in Struktur und Funktion, wird als entzündungshemmendes Mittel eingesetzt.
Ketotifen: Ein Benzocycloheptathiophen-Derivat mit antiallergischer Wirkung.
Einzigartigkeit:
- Terbucromil ist einzigartig durch seine doppelte Wirkung als antiallergisches und urikosurisches Mittel.
- Seine Struktur ermöglicht spezifische Wechselwirkungen mit Histaminrezeptoren und Xanthinoxidase, wodurch ein breites Spektrum therapeutischer Wirkungen erzielt wird.
Eigenschaften
IUPAC Name |
6,8-ditert-butyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-17(2,3)10-7-11-13(19)9-14(16(20)21)22-15(11)12(8-10)18(4,5)6/h7-9H,1-6H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTURQGHQPDNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190896 | |
| Record name | Terbucromil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37456-21-6 | |
| Record name | Terbucromil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037456216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbucromil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBUCROMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ0900CQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
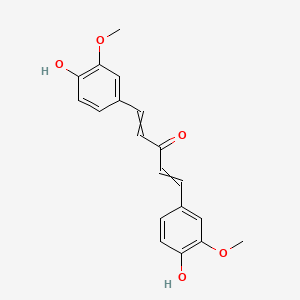


![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)
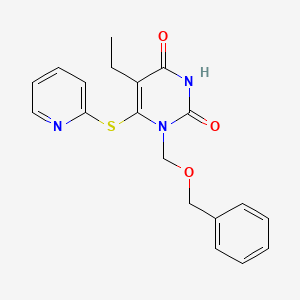
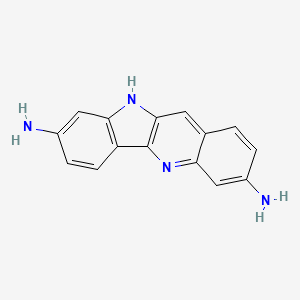
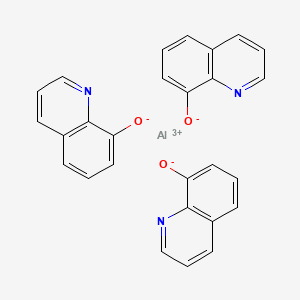
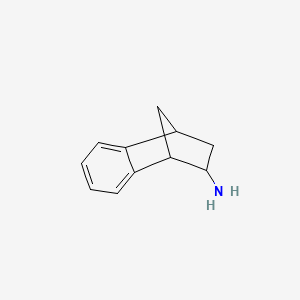
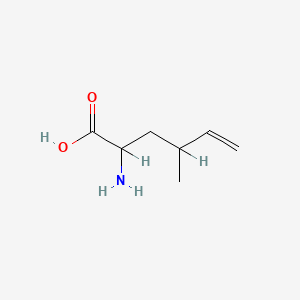
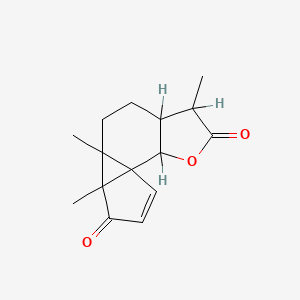
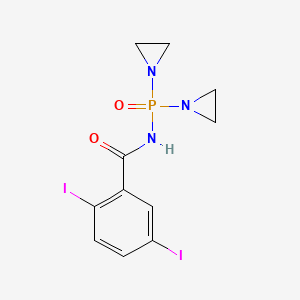
![8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B1204523.png)

